4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Description
4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4, a methylthio (-SCH3) group at position 6, and a carbonitrile (-CN) moiety at position 2. This compound is of significant interest in medicinal chemistry due to its structural similarity to purine analogs, which often exhibit biological activity .
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClN5S |
|---|---|
Molecular Weight |
225.66 g/mol |
IUPAC Name |
4-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClN5S/c1-14-7-10-5(8)4-3(2-9)12-13-6(4)11-7/h1H3,(H,10,11,12,13) |
InChI Key |
KMSODWALTQLQCB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NNC(=C2C(=N1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Comparative Efficiency of Thiofunctionalization Methods
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Thiourea + CH₃I | Thiourea, CH₃I, K₂CO₃ | Ethanol, reflux | 58% | |
| NaSMe displacement | NaSMe, DMF | 80°C, 4 hours | 65% |
The NaSMe route offers higher efficiency but requires anhydrous conditions. Thiourea-based methods are cost-effective but generate stoichiometric byproducts.
Role of the Cyano Group
The carbonitrile moiety at position 3 is incorporated early in the synthesis, originating from the starting material 5-amino-1H-pyrazole-4-carbonitrile . Its electron-withdrawing nature stabilizes intermediates during cyclization and halogenation, preventing ring degradation.
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, eluent: benzene/ethyl acetate) or recrystallization from ethanol/water mixtures. Key characterization data include:
Challenges and Side Reactions
-
Over-Chlorination: Excess POCl₃ or prolonged reaction times can lead to di- or tri-chlorinated byproducts.
-
Thiol Oxidation: The -SH intermediate is prone to oxidation; thus, methylation must proceed under inert atmosphere.
-
Cyano Hydrolysis: Strong acidic/basic conditions may hydrolyze the cyano group to carboxylic acid, necessitating pH control.
Industrial-Scale Adaptations
Patent US5294612A describes a scalable process using palladium on carbon for catalytic hydrogenation to remove protecting groups or reduce intermediates. For example, hydrogenation of 4-chloro-6-methylsulfanyl-1H-indazole in THF/MeOH achieves full conversion within 68 hours.
Key Parameters for Scale-Up:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines and thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can modify the nitrile group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Sulfoxides and sulfones.
Reduced Products: Amines and other reduced forms of the nitrile group.
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antitumor properties. For instance, studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The specific compound 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has been investigated for its ability to inhibit tumor growth in vitro and in vivo models.
2. Antiviral Properties
The compound has also been evaluated for antiviral activity. Its structural analogs have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. This suggests that this compound could serve as a lead compound for developing antiviral agents.
3. Enzyme Inhibition
Another significant application is its role as an enzyme inhibitor. Compounds in this class have been shown to inhibit specific kinases involved in cancer progression and other diseases. The inhibition of these enzymes can lead to reduced proliferation of cancer cells and improved therapeutic outcomes.
Synthesis and Derivatives
The synthesis of this compound involves several steps that allow for the introduction of various substituents to optimize biological activity. The ability to modify the compound's structure leads to a library of derivatives with potentially enhanced pharmacological profiles.
| Synthesis Method | Yield | Key Steps |
|---|---|---|
| Reaction with chloroacetonitrile | High | Formation of pyrimidinone intermediates |
| Substitution reactions | Variable | Introduction of functional groups for activity tuning |
Case Studies
Case Study 1: Antitumor Efficacy
A study published in Molecules demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant activity against breast cancer cell lines. The study highlighted the potential of this compound as a promising candidate for further development as an antitumor agent .
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral properties, researchers synthesized various derivatives and tested them against influenza virus strains. The results indicated that certain modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance antiviral efficacy, positioning this compound as a potential lead compound .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
4-Chloro-3-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (BLD Pharm Ltd.)
- Structural Difference : Replaces the carbonitrile (-CN) at position 3 with a methyl (-CH3) group.
- Lipophilicity: Increased logP due to the hydrophobic methyl group, enhancing membrane permeability .
- Synthesis : Likely synthesized via similar routes as the target compound but with methyl-substituted precursors.
Pyrazolo[3,4-d]pyrimidin-4(5H)-one (Kandee et al.)
- Structural Difference : Replaces the chlorine at position 4 with an oxo (=O) group.
- Impact: Reactivity: The oxo group facilitates hydrogen bonding but reduces electrophilicity compared to chlorine, altering substrate interactions in biological systems. Synthesis: Prepared from 5-amino-3-methyl-1H-phenylpyrazole-4-carbonitrile using formic acid, contrasting with the halogenation steps required for the target compound .
Pyrazolo[3,4-b]pyridin-6-one Derivatives (General Procedure in –2)
- Core Structure : Pyrazolo[3,4-b]pyridine instead of pyrazolo[3,4-d]pyrimidine.
- Example Compounds: 3d (4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one).
- Key Differences: Property Target Compound Pyrazolo[3,4-b]pyridin-6-one Derivatives Core Heterocycle Pyrimidine (two N atoms in 6-membered ring) Pyridine (one N atom in 6-membered ring) Substituents Cl, SCH3, CN at positions 4, 6, 3 Aryl, CN, CH3 at positions 4, 5, 3 Synthesis Halogenation and nitrile introduction Ionic liquid-mediated cyclization with aldehydes and ethyl cyanoacetate Reactivity Higher electrophilicity at C4 due to Cl Electrophilicity concentrated at C6 due to oxo group
Pyrimido[1,2-a]pyrimidine Derivatives ()
- Core Structure : Pyrimido[1,2-a]pyrimidine (fused bicyclic system).
- Example Compound: 4,6,9,9a-tetrahydro-4-imino-2-(methylthio)-8-(4-nitrophenyl)-6-phenyl-1H-pyrimido[1,2-a]pyrimidine-3-carbonitrile.
- Comparison: Reactivity: The methylthio group at position 2 undergoes nucleophilic substitution with amines and phenols, similar to the methylthio group at position 6 in the target compound. However, the fused pyrimidine core in this derivative may stabilize transition states differently . Applications: The nitro and phenyl groups enhance π-π stacking interactions, making this compound more suited for materials science applications compared to the target compound’s drug-like properties.
Biological Activity
4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (CAS No. 85426-79-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound can be synthesized through a reaction involving chloroacetyl chloride and 5-amino-1H-pyrazole derivatives under controlled conditions, often utilizing palladium catalysts for efficiency and yield enhancement .
Reaction Scheme
The following table summarizes the key steps in the synthesis:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl 5-amino-1H-pyrazole-4-carboxylate + Chloroacetyl chloride | THF, MeOH, under H2 atmosphere | High (specific yield not provided) |
| 2 | Intermediate product + POCl3 | Reaction under controlled temperature | Confirmed by NMR and mass spectrometry |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. In vitro tests have shown that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it demonstrated a mean growth inhibition percentage (GI%) of approximately 43.9% across multiple cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies suggest that the compound binds effectively to the active sites of these kinases, which are crucial in cell cycle regulation and survival pathways in cancer cells .
Cytotoxic Effects
A detailed evaluation of cytotoxicity against renal carcinoma cell lines revealed that the compound showed moderate inhibition with an IC50 value of 11.70 µM , indicating its potential as a therapeutic agent for renal cancers . The compound's ability to induce apoptosis and cause cell cycle arrest further supports its candidacy for development into anticancer therapies.
Comparative Studies
Comparative studies with other pyrazolo[3,4-d]pyrimidines show that while many derivatives exhibit anticancer properties, this compound stands out due to its favorable binding interactions with CDK2 and TRKA compared to established inhibitors like milciclib .
In Vitro Evaluation
In a recent study assessing the efficacy of various pyrazolo derivatives on lung carcinoma cells (e.g., HOP-92 and NCI-H460), compounds similar to this compound showed promising results with GI% values reaching up to 71.8% , indicating substantial anticancer activity .
Cellular Mechanisms
Further investigations into cellular mechanisms revealed that treatment with this compound leads to significant changes in cell cycle distribution. Specifically, treated cells displayed increased accumulation in the G0–G1 phase and decreased progression through the S phase compared to control groups . This suggests that the compound effectively halts cellular proliferation.
Q & A
Q. Basic Characterization Techniques
- 1H/13C NMR : Peaks at δ 5.62–7.93 ppm (aromatic protons, NH₂, SH) and δ 83.8–150.4 ppm (carbonitrile, pyrimidine carbons) confirm the core structure .
- Mass Spectrometry : A molecular ion peak at m/z 245.0 (C₁₁H₁₁N₅S) aligns with the molecular formula .
- IR Spectroscopy : Bands at 2231 cm⁻¹ (C≡N) and 2139 cm⁻¹ (C=S) validate functional groups .
Advanced Structural Confirmation
X-ray crystallography (e.g., Acta Crystallographica data) and 2D NMR (COSY, HSQC) resolve regiochemical ambiguities, particularly for ribonucleoside derivatives .
What biological activities have been reported, and how are they evaluated?
Q. Basic Activity Screening
- Antimicrobial Assays : Disk diffusion or microdilution methods against E. coli and C. albicans show MIC values comparable to standard agents (e.g., ampicillin) .
- Kinase Inhibition : IC₅₀ values are determined via enzymatic assays (e.g., ATP competition for tyrosine kinases) .
Advanced Mechanistic Insights
The compound inhibits kinases (e.g., EGFR, CDK2) by binding to the ATP pocket, as shown via molecular docking and kinetic studies . Derivatives like 6-azacadeguomycin exhibit selective activity against measles virus (EC₅₀ = 2.3 µM) and leukemia cells (P388, L1210) in vitro .
How can researchers address contradictions in reported biological data?
Case Example : Discrepancies in antiviral activity between studies may arise from:
- Assay Conditions : Variations in cell lines (e.g., Vero vs. HeLa) or serum content .
- Structural Modifications : Minor substituent changes (e.g., ribose vs. methyl groups) alter target specificity .
- Purity : Impurities >3% (e.g., dehalogenated byproducts) can skew results, necessitating HPLC validation .
Q. Resolution Strategies :
- Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isogenic cell lines to isolate kinase-specific effects .
What structure-activity relationship (SAR) insights guide derivative design?
Q. Key SAR Trends
Advanced Design Example : Replacing the ribose group with a methylthioether at position 1 improves blood-brain barrier penetration for CNS-targeted therapies .
How are stability and solubility challenges addressed in formulation?
Q. Basic Approaches
- Solubility : Use co-solvents (e.g., DMSO:PBS 1:9) or β-cyclodextrin encapsulation for in vitro assays .
- Stability : Store at -20°C under argon to prevent oxidation of the methylthio group .
Q. Advanced Formulation :
- Liposomal encapsulation increases bioavailability in vivo (e.g., 80% retention after 24 hours in plasma) .
- Prodrug strategies (e.g., phosphate esters) enhance water solubility for intravenous delivery .
What computational tools aid in predicting bioactivity?
Q. Basic Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
